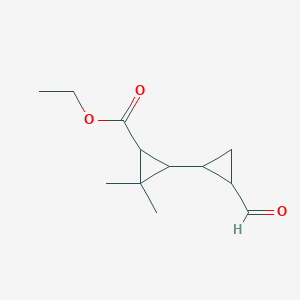

Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate

Description

Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate is a bicyclic cyclopropane derivative featuring a unique arrangement of substituents: a formyl group on one cyclopropane ring and 2,2-dimethyl groups on the adjacent cyclopropane ring, with an ethyl ester at the carboxylate position. The formyl group enhances electrophilicity, making it a candidate for further functionalization, while the dimethyl substituents contribute to steric hindrance, influencing conformational stability .

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H18O3/c1-4-15-11(14)10-9(12(10,2)3)8-5-7(8)6-13/h6-10H,4-5H2,1-3H3 |

InChI Key |

NXQBYGVGGCSLNA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(C1(C)C)C2CC2C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves the following key steps:

Starting from 2,2-dimethyl-3-formylcyclopropane-1-carboxylic acid or its esters : The synthesis often begins with the acid or ester precursors, which are either racemic or optically active.

Ozonolysis and Reductive Workup : Ozonolysis of suitable cyclopropane derivatives in the presence of lower alkanols (e.g., methanol or ethanol) followed by reductive decomposition yields dialkyl ketal intermediates.

Acidic Hydrolysis of Ketals : The dialkyl ketals are hydrolyzed under acidic conditions to regenerate the aldehyde functionality in the cyclopropane ring.

Base-Induced Lactone Formation and Hemiacylal Rearrangement : Treatment with basic reagents (alkali metal alcoholates) converts the trans-ester intermediates into cis-lactones or internal hemiacylals, which are key intermediates for further transformations.

Phosphorus Ylide (Wittig-type) Reactions : Reaction of the aldehyde-containing intermediates with phosphorus carbanionic reagents (ylides) allows for the introduction of various substituents at the 3-position, enabling the synthesis of diverse cyclopropane derivatives including the target compound.

Purification and Stereochemical Resolution : The products can be isolated as salts with chiral amines (e.g., alpha-phenylethylamine or quinine) to resolve stereoisomers and obtain optically active forms.

Detailed Stepwise Process (Based on Patent US3723469A)

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Ozonolysis of trans-3,3-dimethyl-2-formylcyclopropane-1-carboxylic acid ester in lower alkanol | Ozone, lower alkanol (e.g., methanol), reductive workup | Formation of dialkyl ketal intermediate |

| 2 | Acid hydrolysis of dialkyl ketal | Acidic medium | Regeneration of 2-formylcyclopropane ester |

| 3 | Treatment with alkali metal alcoholate (e.g., sodium methoxide) | Basic conditions | Formation of cis-lactone or internal hemiacylal |

| 4 | Reaction with phosphorus ylide (Wittig reagent) | Basic medium, polar solvents (e.g., dimethylformamide) | Introduction of substituents at 3-position, forming ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate |

| 5 | Crystallization and purification | Ethanol/water mixtures, chiral amine salts | Isolation of stereochemically pure compounds |

This process allows preparation of both racemic and optically active forms depending on the starting materials and chiral resolving agents used.

Alternative Ester Derivative Preparations (Based on Patent EP0095794B1)

The preparation of esters of 2,2-dimethyl-3-formyl-1-cyclopropane-carboxylic acid involves the use of phosphonium salts and haloform reagents in the presence of strong bases (alkali hydrides, alkali amides, butyllithium) and polar solvents (dimethylformamide, tetrahydrofuran).

The reaction sequence includes formation of phosphoranes (ylides) followed by condensation with formyl cyclopropane esters to introduce various side chains at position 3.

This method provides high stereochemical control and allows synthesis of compounds with diverse biological activities, including insecticidal properties.

The order of reagent addition can be modified to optimize yields and stereochemical outcomes.

Organocatalytic Reductive Alkylation (Recent Research)

Recent advances include organocatalytic chemoselective reductive alkylation protocols for functionally rich 2-aroylcyclopropanecarbaldehydes, which may be adapted for derivatives like this compound.

Such methods allow direct coupling of aldehyde groups with alkylating agents under mild conditions, enhancing synthetic efficiency and selectivity.

Data Table Summarizing Key Preparation Parameters

| Parameter | Description | Typical Conditions | Notes |

|---|---|---|---|

| Starting Material | 2,2-dimethyl-3-formylcyclopropane-1-carboxylic acid or ester | Racemic or optically active | Stereochemistry critical for biological activity |

| Ozonolysis | Oxidative cleavage to form dialkyl ketal | Ozone, methanol or ethanol, reductive workup | Intermediate for aldehyde regeneration |

| Hydrolysis | Acidic cleavage of ketal | Acidic aqueous medium | Converts ketal to aldehyde form |

| Base Treatment | Formation of lactone or hemiacylal | Sodium methoxide/methanol or similar | Enables stereochemical rearrangement |

| Wittig Reaction | Introduction of substituents at aldehyde | Phosphorus ylide, polar aprotic solvents | Key step for target compound synthesis |

| Purification | Crystallization with chiral amines | Ethanol/water mixtures, alpha-phenylethylamine, quinine | Resolves stereoisomers |

| Solvents | Methanol, ethanol, dimethylformamide, tetrahydrofuran | Depends on step | Influences reaction rates and selectivity |

| Temperature | 20–70 °C typical | Controlled heating or cooling | Critical for crystallization and reaction kinetics |

Analytical and Research Discoveries

The stereochemistry of the cyclopropane ring and the configuration of substituents significantly affect the compound’s biological activity and physical properties.

The use of chiral resolving agents and selective reagents enables access to optically pure forms, which are essential for applications in insecticide development and other bioactive compound research.

The phosphonium salt/ylide chemistry provides a robust route to introduce diverse functional groups at the 3-position, expanding the chemical space accessible for this class of compounds.

Recent organocatalytic methods offer promising alternatives for streamlined synthesis with fewer steps and milder conditions, potentially improving scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The cyclopropyl ring can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Conditions vary depending on the desired substitution, but may involve strong acids or bases.

Major Products

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used in the design and synthesis of bitopic ligands as selective agonists for dopamine receptors.

Organic Synthesis: The compound serves as a building block for more complex molecules, particularly those with cyclopropyl groups.

Biological Studies: Its derivatives are studied for their potential biological activities, including receptor binding and metabolic stability.

Mechanism of Action

The mechanism of action for Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate largely depends on its application. In medicinal chemistry, for instance, it may act as a ligand that binds to specific receptors, modulating their activity. The cyclopropyl and formyl groups play crucial roles in its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Below is an analysis of key analogs, focusing on substituent effects, electronic properties, and inferred reactivity.

Table 1: Structural and Functional Comparison of Cyclopropane Derivatives

Key Comparative Insights

Electronic Effects: The formyl group in the target compound introduces electrophilic character, contrasting with the electron-withdrawing trifluoromethyl (-CF3) and cyano (-CN) groups in Ethyl 1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylate. The latter’s strong electron-withdrawing groups enhance metabolic stability and polarity, making it suitable for agrochemical or pharmaceutical applications . The epoxide in 2,2-Dimethyl-4-[(oxiran-2-ylmethoxy)methyl]-1,3-dioxolane confers ring-opening reactivity under acidic or nucleophilic conditions, unlike the more stable aldehyde in the target compound.

Steric and Conformational Effects :

- The 2,2-dimethyl groups in the target compound create significant steric hindrance, likely reducing rotational freedom and increasing thermal stability. This contrasts with the less hindered dioxolane derivatives, which may exhibit greater conformational flexibility .

Solubility and Application Potential: The dodecanoate ester in 3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate imparts lipophilicity, suggesting utility in surfactant or drug delivery systems. In contrast, the target compound’s aldehyde and ester groups may favor solubility in polar aprotic solvents.

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s bicyclic structure presents synthetic challenges, such as controlling stereochemistry during cyclopropanation. Similar derivatives (e.g., Ethyl 1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylate) are more straightforward to synthesize due to mono-cyclopropane frameworks .

Biological Activity

Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 210.27 g/mol. Its structure features a cyclopropane ring, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 210.27 g/mol |

| CAS Number | 2060032-37-1 |

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that compounds with similar cyclopropane structures can exhibit anti-inflammatory and antimicrobial properties. The specific mechanisms may involve:

- Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes involved in inflammatory pathways.

- Antioxidant Activity : Some studies suggest that cyclopropane derivatives can scavenge free radicals, reducing oxidative stress.

Case Studies and Research Findings

- Antimicrobial Properties : A study examining similar cyclopropane derivatives found significant antimicrobial activity against various bacterial strains, indicating potential for use in developing new antibiotics.

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of cyclopropane carboxylic acids. This compound was shown to reduce inflammation markers in vitro.

- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that while the compound exhibits some cytotoxic effects on cancer cell lines, further research is needed to determine its therapeutic index and safety profile.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate?

The compound can be synthesized via cyclopropanation reactions using ethyl diazoacetate and substituted alkenes. A diastereoselective approach involves nucleophilic addition to cyclopropene precursors under controlled conditions (e.g., anhydrous solvents, catalysts like triethylamine). For example, sulfur nucleophiles (thiols) can be added to cyclopropene derivatives to form stereochemically defined products. Post-synthetic modifications, such as oxidation of hydroxymethyl groups to formyl moieties, may be required to achieve the target structure .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring integrity, substituent positions, and stereochemistry.

- IR Spectroscopy : Identification of ester (C=O stretch at ~1700–1750 cm) and formyl (C=O stretch at ~1650–1700 cm) functional groups.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : To resolve absolute stereochemistry and three-dimensional conformation, particularly for chiral centers .

Q. How can researchers synthesize derivatives of this compound for structure-activity studies?

Derivatives can be prepared via:

- Reduction : Sodium borohydride (NaBH) to reduce the formyl group to a hydroxymethyl group.

- Substitution : Halogenation (e.g., using N-bromosuccinimide) or nucleophilic displacement of labile substituents.

- Ester Hydrolysis : Acidic or basic hydrolysis of the ethyl ester to yield carboxylic acid analogs for further coupling reactions .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis?

Diastereoselectivity is influenced by:

- Reaction Solvent : Polar aprotic solvents (e.g., acetonitrile) favor specific transition states.

- Catalysts : Chiral catalysts (e.g., Rh(OAc)) for asymmetric cyclopropanation.

- Temperature : Low temperatures (-78°C) may stabilize intermediates and reduce racemization. Computational modeling (DFT calculations) can predict stereochemical preferences and guide experimental design .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pharmacological studies?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target receptors (e.g., dopamine or GABA receptors).

- In Vitro Assays : Measure IC values in enzyme inhibition assays (e.g., cytochrome P450) to correlate substituent effects with activity.

- Comparative Studies : Synthesize analogs with varying substituents (e.g., trifluoromethyl vs. hydroxymethyl) and compare their pharmacokinetic profiles .

Q. How should researchers address contradictions in reported reaction yields or selectivities?

- Parameter Screening : Systematically vary reaction conditions (e.g., solvent, temperature, catalyst loading) to identify optimal parameters.

- Kinetic Studies : Use stopped-flow NMR or HPLC to monitor intermediate formation and resolve competing reaction pathways.

- Cross-Validation : Compare results with structurally similar cyclopropane derivatives (e.g., ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate) to identify trends .

Q. What computational methods are suitable for predicting biological activity or metabolic stability?

Q. How can researchers mitigate challenges in handling cyclopropane derivatives due to ring strain?

- Stabilization Strategies : Use electron-withdrawing groups (e.g., esters) to reduce ring strain.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative ring-opening.

- Low-Temperature Storage : Store compounds at -20°C to minimize thermal degradation .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Diastereoselective Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.